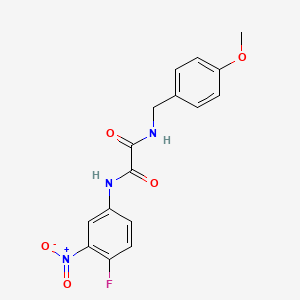

N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

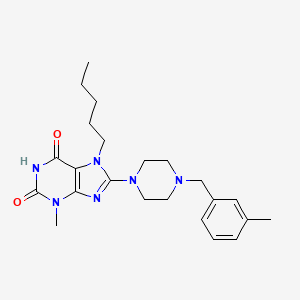

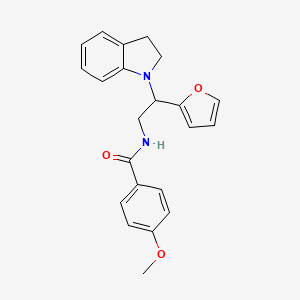

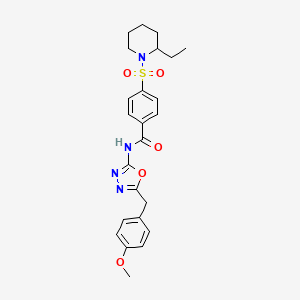

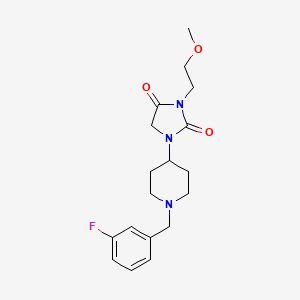

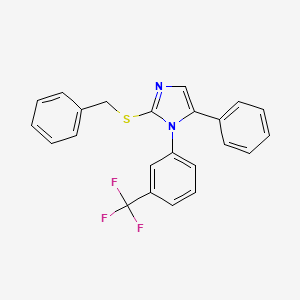

“N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide” is a complex organic compound. Based on its name, it contains a fluoro-nitrophenyl group, a methoxybenzyl group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core . The presence of the fluoro, nitro, and methoxy groups would likely have significant effects on the compound’s overall structure due to their electronic and steric properties .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by the functional groups present in its structure . For example, the presence of the nitro group could make the compound more reactive, while the methoxy group could influence its solubility .Scientific Research Applications

Nucleoside Transport Inhibition

N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide derivatives demonstrate potential as inhibitors of nucleoside transport proteins. For example, analogues replacing the ribose moiety with substituted benzyl groups have shown varying affinities for the nucleoside transport protein ENT1, with certain modifications yielding compounds with low nanomolar affinity. This suggests their utility in designing drugs that require modulation of nucleoside transport for therapeutic effects (R. A. Tromp et al., 2004).

Polymer Science and DNA Interaction

In polymer science, derivatives of this compound have been utilized to create polymers that can switch from cationic to zwitterionic forms upon irradiation with light. These polymers can condense and subsequently release double-strand DNA, indicating their potential in gene delivery and controlled release applications (P. Sobolčiak et al., 2013).

Fluorescence Studies

Derivatives are used in fluorescence studies for the sensitive detection of substances like amino acids, showcasing their potential as fluorogenic reagents. The fluorescence properties of these derivatives make them suitable for analytical applications, including drug testing and biochemical analysis (O. Al-Dirbashi et al., 1998).

Neuroprotective Drug Development

In medicinal chemistry, specific derivatives have shown promise as neuroprotective agents by inhibiting the Na+/Ca2+ exchange in neuronal cells, potentially offering therapeutic benefits for conditions characterized by hypoxia/reoxygenation-induced cell damage (T. Iwamoto & S. Kita, 2006).

Synthesis of Di- and Mono-oxalamides

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement has been developed. This method provides a high-yielding, operationally simple pathway to anthranilic acid derivatives and oxalamides, which are important in various chemical syntheses (V. Mamedov et al., 2016).

Electrochemical Analysis

The synthesis and characterization of compounds related to this compound have been explored for their potential as corrosion inhibitors and in the development of optical sensors. These studies highlight the versatility of such derivatives in applications ranging from materials science to environmental monitoring (H. Heydari et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O5/c1-25-12-5-2-10(3-6-12)9-18-15(21)16(22)19-11-4-7-13(17)14(8-11)20(23)24/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSWJGCVYGBDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2554596.png)

![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B2554599.png)

![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)

![(2-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554612.png)